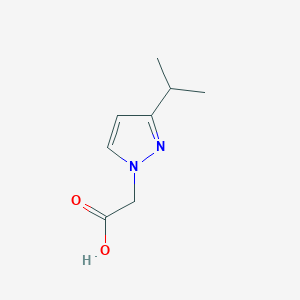
Methyl trans-4-(dimethylamino)cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl trans-4-(dimethylamino)cyclohexanecarboxylate, also known as Methyl-4-dimethylaminocyclohexanecarboxylate, is a synthetic compound with numerous applications in scientific research. This compound has been used in a variety of experiments and studies to analyze the effects of different agents on biochemical and physiological processes. It is a versatile compound with a wide range of applications in both lab experiments and medical research. In
Mecanismo De Acción
The mechanism of action of Methyl trans-4-(dimethylamino)cyclohexanecarboxylate is not fully understood. However, it is believed that this compound interacts with certain receptors in the body, which can then lead to changes in biochemical and physiological processes. Additionally, this compound may also interact with other molecules in the body, such as enzymes, to produce different effects.
Biochemical and Physiological Effects
Methyl trans-4-(dimethylamino)cyclohexanecarboxylate has been found to have a variety of biochemical and physiological effects. It has been shown to have an effect on the central nervous system, as well as on the cardiovascular system. Additionally, this compound has been found to have an effect on the immune system, as well as on the endocrine system. Additionally, this compound has been found to have an effect on the metabolism of certain molecules, such as carbohydrates and lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl trans-4-(dimethylamino)cyclohexanecarboxylate has a number of advantages and limitations when used in lab experiments. One of the main advantages is that this compound is relatively easy to synthesize and is relatively inexpensive. Additionally, this compound is relatively stable and has a long shelf life. However, one of the main limitations of this compound is that it is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for the use of Methyl trans-4-(dimethylamino)cyclohexanecarboxylate in scientific research. One potential direction is to further investigate the biochemical and physiological effects of this compound on the human body. Additionally, this compound could be used to study the effects of different drugs on the brain and central nervous system. Furthermore, this compound could be used to investigate the effects of different drugs on the cardiovascular system. Additionally, this compound could be used to study the effects of different drugs on the immune system and endocrine system. Finally, this compound could be used to investigate the effects of different drugs on the metabolism of certain molecules, such as carbohydrates and lipids.
Métodos De Síntesis
Methyl trans-4-(dimethylamino)cyclohexanecarboxylate is usually synthesized via the condensation reaction of dimethylaminocyclohexanecarboxylic acid and methyl iodide. The reaction is carried out in an aqueous solution of sodium hydroxide at room temperature. The reaction is complete when an orange solution is formed. The resulting product is then isolated and purified by recrystallization.
Aplicaciones Científicas De Investigación
Methyl trans-4-(dimethylamino)cyclohexanecarboxylate has been used in a variety of scientific research applications. It has been used to study the effects of different agents on biochemical and physiological processes. It has also been used in drug tolerance and resistance studies, as well as to investigate the effects of different drugs on the human body. Additionally, this compound has been used to study the effects of different drugs on the brain, as well as to investigate the effects of different drugs on the central nervous system.
Propiedades
IUPAC Name |
methyl 4-(dimethylamino)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDWTBISSKZSDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl trans-4-(dimethylamino)cyclohexanecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(Dimethylamino)methyl]cyclopropanecarboxylic acid](/img/structure/B6322826.png)


![5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole](/img/structure/B6322852.png)

